

"4-(4-Nitrophenyl)-1-piperazinyl)phenol" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No.: B032764

[Get Quote](#)

An In-depth Technical Guide to **4-(4-Nitrophenyl)-1-piperazinyl)phenol**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4-(4-Nitrophenyl)-1-piperazinyl)phenol**, a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a precursor in the synthesis of potent triazole antifungal agents like Itraconazole and Posaconazole, this compound also exhibits intrinsic biological activity as an inhibitor of endothelial cell proliferation.^{[1][2][3]} This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, physicochemical data, and an exploration of its significance in medicinal chemistry.

Chemical Identity and Nomenclature

The unique structure of **4-(4-Nitrophenyl)-1-piperazinyl)phenol**, featuring a phenol, a piperazine, and a nitrophenyl group, dictates its chemical reactivity and utility as a versatile building block.

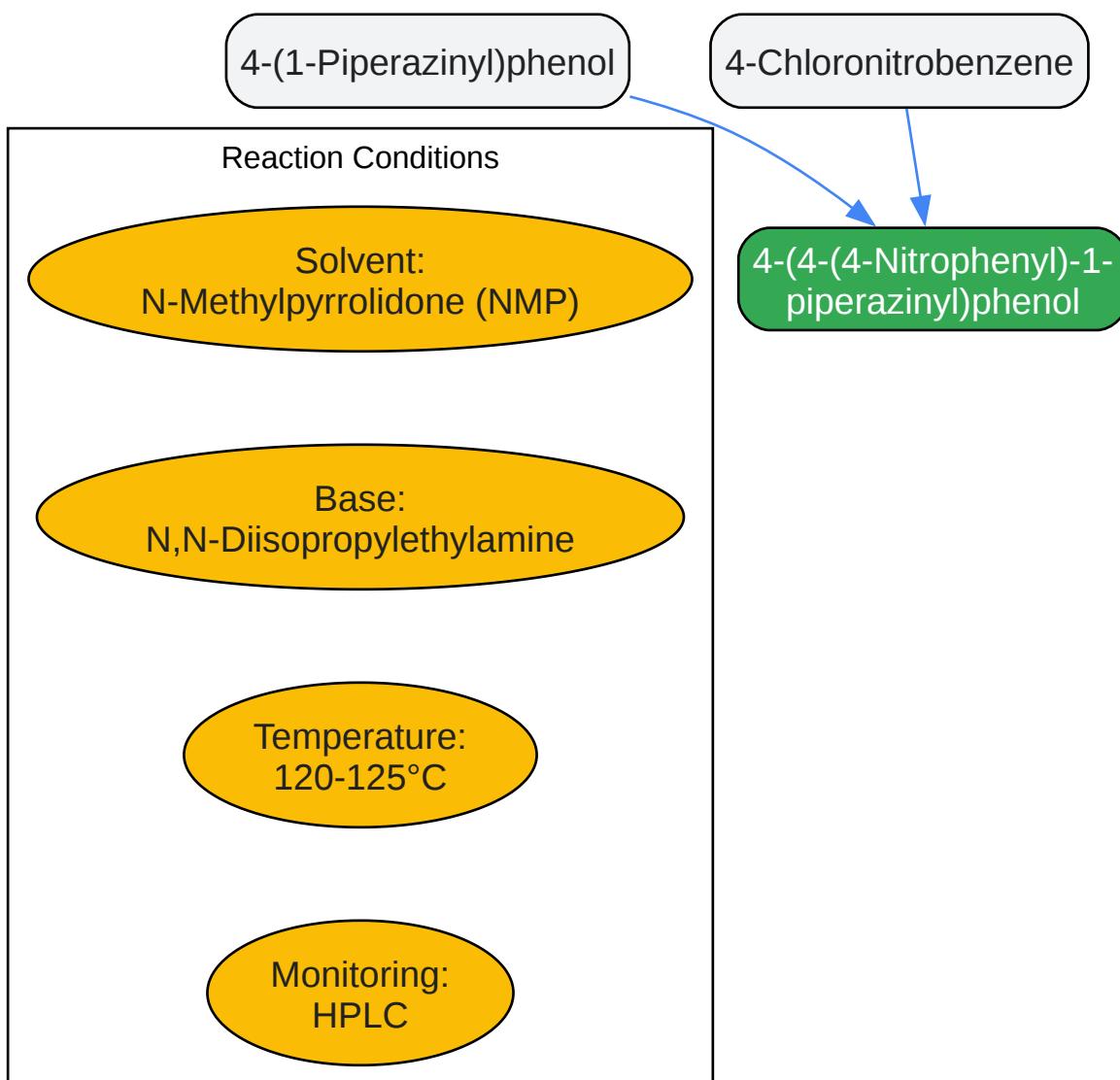
Caption: Chemical Structure of **4-(4-Nitrophenyl)-1-piperazinyl)phenol**.

- IUPAC Name: 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol^[4]

- CAS Number: 112559-81-6[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₆H₁₇N₃O₃[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine, Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-[\[1\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Properties

The compound typically presents as a yellow to brown solid, although it has also been described as a white crystalline solid.[\[1\]](#)[\[5\]](#) Its properties are summarized below. All predicted values are based on computational models.


Property	Value	Reference(s)
Molar Mass	299.32 g/mol	[1] [4] [5]
Appearance	Yellow to Brown Solid	[1] [5]
Melting Point	>90°C (decomposes)	[1] [5] [9]
Boiling Point	540.8 ± 50.0 °C (Predicted)	[1] [5] [6]
Density	1.317 ± 0.06 g/cm ³ (Predicted)	[1] [5]
Solubility	Slightly soluble in DMSO (with heating); Soluble in ethanol, dimethylformamide	[1] [5] [9]
pKa	12.18 ± 0.30 (Predicted)	[1] [5]
Storage Conditions	Store sealed in a dry place at room temperature	[1] [5] [10]

Synthesis and Manufacturing

The synthesis of **4-(4-Nitrophenyl)-1-piperazinylphenol** is most commonly achieved via a nucleophilic aromatic substitution reaction. This process is robust, scalable, and well-documented in chemical literature and patents.[\[1\]](#)[\[11\]](#)

Reaction Principle

The core of the synthesis involves the reaction between 4-(1-piperazinyl)phenol and an activated aryl halide, such as 4-chloronitrobenzene. The electron-withdrawing nitro group on the 4-chloronitrobenzene activates the aromatic ring, making the chlorine atom susceptible to substitution by the secondary amine of the piperazine ring. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

The following protocol is a representative example based on established methods.[\[1\]](#)[\[3\]](#)[\[11\]](#)

- **Vessel Preparation:** Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (~1.4 eq), and N-methylpyrrolidone (NMP, ~3 mL per gram of starting phenol).
 - **Expert Insight:** An inert nitrogen atmosphere is crucial to prevent oxidation of the phenol moiety at elevated temperatures. NMP is selected as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the substitution reaction.[\[11\]](#)
- **Base Addition:** Add N,N-diisopropylethylamine (Huenig's base, ~1.5 eq) to the suspension.
 - **Expert Insight:** Huenig's base is a sterically hindered, non-nucleophilic base, making it ideal for scavenging the generated HCl without competing in the primary substitution reaction.[\[1\]](#)
- **Reaction Execution:** Heat the reaction mixture to 120-125°C. Maintain this temperature, with stirring, until the solution becomes clear.
- **Monitoring:** Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 5-7 hours).[\[1\]](#)[\[3\]](#)
 - **Trustworthiness:** HPLC monitoring is a self-validating step, ensuring the reaction proceeds to completion, which is critical for maximizing yield and simplifying purification.
- **Product Isolation:** Once the reaction is complete, cool the mixture to 75-80°C.
- **Precipitation:** Slowly add isopropanol (~15 mL per gram of starting phenol) to the warm solution over approximately 30 minutes. The product will precipitate out of the solution.
 - **Expert Insight:** Isopropanol acts as an anti-solvent. The product is soluble in the hot NMP reaction mixture but has poor solubility in isopropanol, leading to its crystallization upon addition.
- **Filtration and Drying:** Cool the slurry further, then filter the precipitated solid. Wash the filter cake with additional isopropanol and dry under vacuum to yield the final product.

Applications in Drug Development

The primary value of **4-(4-Nitrophenyl)-1-piperazinylphenol** lies in its function as a strategic intermediate for complex active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for Antifungals

This compound is a cornerstone in the manufacturing pathways of Itraconazole and Posaconazole, both broad-spectrum triazole antifungal drugs.^{[1][2][12]} The synthesis of these APIs involves the chemical modification of **4-(4-Nitrophenyl)-1-piperazinylphenol**. A critical subsequent step is the reduction of the nitro group to a primary amine, yielding 4-(4-aminophenyl)piperazin-1-yl)phenol.^{[12][13]} This amine then serves as a handle for further chemical elaboration to build the complex side chains characteristic of the final drug molecules.

```
***dot digraph "Drug_Development_Pathway" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];
```

```
Start [label="4-(4-Nitrophenyl)-1-\npiperazinyl)phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Nitro Group Reduction\n(e.g., Catalytic Hydrogenation)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="4-(4-(4-Aminophenyl)-1-\npiperazinyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Multi-step Elaboration\n& Side-chain Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; End [label="Triazole Antifungal Drugs\n(e.g., Posaconazole, Itraconazole)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
Start -> Step1 -> Intermediate -> Step2 -> End; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-Nitrophenyl)-1-piperazinylphenol CAS#: 112559-81-6 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | 112559-81-6 [chemicalbook.com]
- 4. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | C16H17N3O3 | CID 11381017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS#:112559-81-6 | 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol | Chemsoc [chemsoc.com]
- 7. Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]- | CymitQuimica [cymitquimica.com]
- 8. parchem.com [parchem.com]
- 9. 112559-81-6 CAS MSDS (4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 112559-81-6|4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol|BLD Pharm [bldpharm.com]
- 11. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 12. tdcommons.org [tdcommons.org]
- 13. Preparation method of 4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. ["4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032764#4-4-nitrophenyl-1-piperazinyl-phenol-chemical-properties\]](https://www.benchchem.com/product/b032764#4-4-nitrophenyl-1-piperazinyl-phenol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com